4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-5-11-22(12-6-2)27(24,25)15-9-7-14(8-10-15)16(23)19-18-21-20-17(26-18)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGIWVPBGKIVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a benzamide structure, which is known to enhance biological activity through various mechanisms. The presence of the dipropylsulfamoyl group is particularly significant as it may influence solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance:
- Cytotoxicity : In vitro assays demonstrated that compounds with similar structures exhibited promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating significant potency compared to standard chemotherapeutics like Adriamycin .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptotic pathways. For example, one study reported that modifications on the thiadiazole scaffold could lead to enhanced cytotoxicity through improved interactions with cellular targets .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 4i | MCF-7 | 2.32 | |
| Compound 4f | HeLa | 5.36 | |
| Compound 7k | HL-60 | 10.10 |
Antimicrobial Activity
Thiadiazole derivatives have also shown significant antimicrobial properties:
- Antibacterial Effects : Compounds related to the target compound demonstrated comparable efficacy to standard antibiotics against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 32 µg/mL to 42 µg/mL .
- Antifungal Activity : Certain derivatives exhibited notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been explored in various contexts:
- Mechanism : The compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their utility in treating conditions characterized by inflammation .
Case Studies
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain thiadiazole derivatives could selectively target cancer cells, leading to reduced tumor growth while sparing normal tissues .
- Combination Therapies : Research indicates that combining thiadiazole derivatives with existing anticancer drugs may enhance therapeutic efficacy and reduce resistance in cancer cells .
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural frameworks possess antimicrobial properties. The presence of the thiadiazole moiety is often associated with enhanced antibacterial and antifungal activities.
Anticancer Potential : Research indicates that derivatives of thiadiazole are being explored for their anticancer properties. The compound's unique structure may interact with specific biological targets involved in cancer cell proliferation.
Anti-inflammatory Effects : Some studies suggest that related compounds can exhibit anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of thiadiazole derivatives in drug discovery:
- Antimicrobial Studies : A study demonstrated that derivatives similar to 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide showed promising results against various bacterial strains, indicating potential for development as new antibiotics .
- Cancer Research : In vitro assays have indicated that compounds with a similar structure can inhibit cancer cell lines effectively, suggesting that this compound could be further evaluated for its anticancer properties .
- Inflammation Models : Experimental models assessing anti-inflammatory responses have shown that related compounds can reduce inflammatory markers significantly, pointing towards their therapeutic potential in managing inflammatory diseases .
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring’s sulfur atom and the sulfonamide group are primary sites for oxidation:
-
Thiadiazole sulfur oxidation : Reacts with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones under controlled conditions (60–80°C, acidic media).
-
Sulfonamide oxidation : The dipropylsulfamoyl group undergoes oxidation with potassium permanganate (KMnO₄) in aqueous acidic conditions, yielding sulfonic acid derivatives.
Table 1: Oxidation Conditions and Products
| Reaction Site | Reagent | Conditions | Product |
|---|---|---|---|
| Thiadiazole sulfur | H₂O₂ (30%) | 60°C, H₂SO₄, 2 hrs | Sulfoxide (major), sulfone (trace) |
| Sulfonamide group | KMnO₄ (0.1 M) | H₂O, 25°C, 6 hrs | Sulfonic acid derivative |
Reduction Reactions
Key reducible groups include the sulfonamide and the amide linkage:
-
Nitro group reduction (if present) : While the parent compound lacks nitro substituents, structural analogs (e.g., 3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide) show that nitro groups are reduced to amines using H₂/Pd-C or SnCl₂/HCl.
-
Amide bond reduction : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the benzamide to a benzylamine derivative.
Table 2: Reduction Pathways
| Target Group | Reagent | Conditions | Product |
|---|---|---|---|
| Amide (benzamide) | LiAlH₄ (2 eq) | THF, reflux, 4 hrs | N-(thiadiazolyl)benzylamine |
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at distinct sites:
-
Electrophilic aromatic substitution (EAS) : The benzene ring undergoes halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the meta position relative to the sulfonamide group due to its electron-withdrawing nature .
-
Nucleophilic substitution : The sulfamoyl group reacts with amines (e.g., propylamine) under basic conditions (K₂CO₃, DMF) to form modified sulfonamides .
Table 3: Substitution Reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Bromination (EAS) | Br₂ (1 eq), FeBr₃ | CHCl₃, 0°C, 1 hr | 3-bromo derivative |
| Sulfonamide alkylation | Propylamine, K₂CO₃ | DMF, 80°C, 3 hrs | Dipropylsulfamoyl → propylamine derivative |
Hydrolysis Reactions
The compound undergoes hydrolysis under extreme pH conditions:
-
Acidic hydrolysis (HCl 6M) : Cleaves the sulfonamide group to yield benzenesulfonic acid and a thiadiazolylamine.
-
Basic hydrolysis (NaOH 2M) : Degrades the thiadiazole ring, producing sulfite ions and a benzamide fragment.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura coupling : The benzene ring’s halogenated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .
Mechanistic Insights
-
Steric effects : The isopropyl group on the thiadiazole impedes reactions at the 5-position, directing reactivity toward the sulfonamide and benzamide groups.
-
Electronic effects : The sulfonamide group deactivates the benzene ring, favoring meta-substitution in EAS .
Comparative Reactivity with Analogs
Table 4: Reaction Comparison with Structural Analogs
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 9g () | 533869-83-9 () |
|---|---|---|---|
| Molecular Weight | ~435 g/mol | ~438 g/mol | ~441 g/mol |
| LogP (Predicted) | ~3.5 | ~2.8 | ~3.1 |
| TPSA | ~110 Ų | ~120 Ų | ~105 Ų |
Table 2: Pharmacological Activity Comparison
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 9g | ABTS Radical Scavenging | IC₅₀: 18.7 µM | |
| 9i | ABTS Radical Scavenging | IC₅₀: 22.4 µM | |
| N/A (Target) | Enzyme Inhibition | Hypothesized (sulfamoyl group) | N/A |
Q & A
Q. What are the common synthetic routes for preparing 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
- Step 2 : Sulfamoylation of the benzamide group using dipropylamine and sulfonating agents (e.g., chlorosulfonic acid) .
- Step 3 : Coupling the thiadiazole and benzamide moieties via nucleophilic substitution or amide bond formation . Key conditions include controlled temperature (e.g., 90°C for cyclization), polar aprotic solvents (DMF, acetonitrile), and purification via recrystallization or column chromatography .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : MIC values of 16–62.5 µg/mL against Gram-positive/negative bacteria and fungi, likely due to thiadiazole-mediated disruption of microbial cell membranes .
- Anticancer : Activity against MCF-7 and HepG2 cell lines (IC₅₀ unspecified), attributed to interactions with DNA or enzyme targets like topoisomerases . Screening protocols involve broth microdilution (antimicrobial) and MTT assays (anticancer) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time .
- In-situ Monitoring : Employ TLC/HPLC to track intermediates and minimize side products (e.g., sulfonamide over-sulfonation) .
- Green Chemistry : Replace POCl₃ with less hazardous cyclization agents (e.g., PPh₃/I₂) to enhance safety and scalability .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to confirm MIC/IC₅₀ values .
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like DHFR or β-tubulin, reconciling discrepancies between in vitro and computational results .
- Metabolite Analysis : LC-MS/MS can detect degradation products that may alter activity .
Q. How does the compound’s structural flexibility influence its mechanism of action?
- Thiadiazole Core : The sulfur-nitrogen heterocycle facilitates π-π stacking with DNA bases or hydrophobic enzyme pockets .
- Dipropylsulfamoyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability, while the sulfonamide moiety may inhibit carbonic anhydrase isoforms .
- Isopropyl Substituent : Steric effects modulate binding specificity; analogs with bulkier groups show reduced activity, suggesting a size-limited active site .
Q. What advanced techniques elucidate thermal stability and degradation pathways?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~250°C) and residue content .
- DSC : Identifies phase transitions (e.g., melting points ~200–260°C) .
- Accelerated Stability Studies : Expose the compound to heat/humidity (ICH Q1A guidelines) and analyze degradation via HPLC-UV .
Methodological Guidance for Experimental Design
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Core Modifications : Synthesize analogs with varied substituents (e.g., ethyl vs. propyl on sulfamoyl) and assess impact on bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiadiazole and sulfonamide) .
- Statistical Analysis : Apply ANOVA to determine significance of structural changes on activity .
Q. What computational methods predict crystallographic behavior?
Q. How to address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
